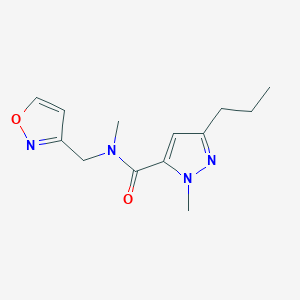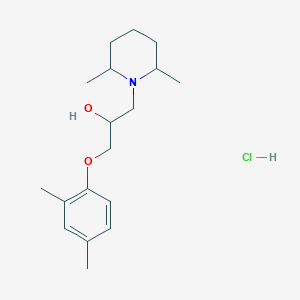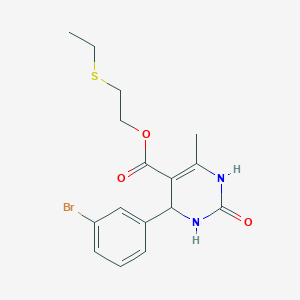
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as 'compound X' in literature. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of phosphodiesterase (PDE) enzymes, which regulate cyclic nucleotide levels in cells. These effects contribute to the anti-inflammatory and analgesic properties of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in lab experiments is its well-documented pharmacological effects. The compound has been extensively studied and its mechanism of action is relatively well-understood. Additionally, the compound is readily available and relatively easy to synthesize.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and working with this compound. Additionally, the compound's solubility and stability may vary depending on the experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders, warrants further investigation. The compound's antimicrobial and antifungal properties also present opportunities for research in the field of infectious disease. Finally, the compound's mechanism of action and effects on specific enzymes and signaling pathways could be further elucidated through biochemical and molecular studies.
Métodos De Síntesis
The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a yellow solid, which can be purified by recrystallization.
Propiedades
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-6-4-5-7-16(15)24-11-17(20)18-14-9-8-13(19(21)22)10-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKJHPEZMSHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)

![4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4899418.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)





![7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899492.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)